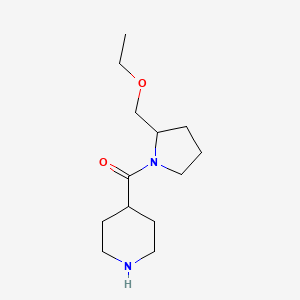
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
The compound contains a pyrrolidine ring and a piperidine ring. These structures are common in many biologically active compounds and can interact with various biological targets. For example, piperidine derivatives are known to interact with a wide range of receptors and enzymes .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a variety of pathways, including inflammatory responses, neurotransmission, and cellular growth .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The presence of the ethoxymethyl and methanone groups in this compound might influence its solubility and stability, affecting its absorption and distribution .
Activité Biologique
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound characterized by its unique structural features, including a pyrrolidine and a piperidine moiety linked by a carbonyl group. This compound is part of a broader class of molecules that exhibit potential therapeutic applications due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic uses, and relevant case studies.
Structural Analysis
The compound's structure can be detailed as follows:
- Pyrrolidine Ring : A five-membered ring containing one nitrogen atom, known for its role in various biological activities.
- Piperidine Ring : A six-membered ring that enhances the compound's pharmacological properties.
- Ethoxymethyl Group : This functional group may influence the compound's solubility and reactivity.
Biological Activity
Research into the biological activity of this compound indicates potential interactions with several biological targets:
Interaction with Enzymes
Compounds similar to this compound have been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, affecting drug efficacy and toxicity .
Cellular Effects
The compound has demonstrated the ability to modulate cell signaling pathways, influencing processes such as gene expression and cellular metabolism. For instance, it may affect the activity of kinases and phosphatases, impacting downstream signaling cascades involved in cell growth and apoptosis .
Predictive Models and Computational Studies
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity spectrum based on structural features. These models suggest promising therapeutic avenues for further exploration .
Synthesis and Modification
The synthesis of this compound can be achieved through various organic reactions involving amines and ketones. Key synthetic routes typically include:
- Formation of the pyrrolidine ring via nucleophilic substitution.
- Introduction of the piperidine moiety through coupling reactions.
- Alkylation to attach the ethoxymethyl group using ethyl bromide or iodide in the presence of a base .
Propriétés
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-4-3-9-15(12)13(16)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFUCMTZLULLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















